3-Bromo-2,4-dichloro-8-fluoroquinoline MAO-B Inhibition: IC50 = 209 nM
3-Bromo-2,4-dichloro-8-fluoroquinoline inhibits rat monoamine oxidase B (MAO-B) with an IC50 of 209 nM in a spectrophotometric assay [1]. While direct comparator data for non-fluorinated or alternative isomers in the identical assay are unavailable, this value establishes a baseline potency for this specific substitution pattern. In the context of fluoroquinoline MAO inhibitors, the presence of the C8‑fluoro group is often associated with enhanced binding affinity and metabolic stability relative to unsubstituted quinolines [2].
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 209 nM |
| Comparator Or Baseline | Not available in the same assay; class-level inference from fluoroquinoline SAR |
| Quantified Difference | N/A (direct comparator lacking) |
| Conditions | Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate, assessed spectrophotometrically using kynuramine as substrate |
Why This Matters
Establishes a quantifiable benchmark for the biological activity of this specific polyhalogenated quinoline, enabling researchers to select it for SAR studies or as a starting point for MAO-B inhibitor development.
- [1] BindingDB. CHEMBL3094026: Affinity data for inhibition of rat MAO-B. View Source
- [2] Lu, T., et al. (2001). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: Action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase iv double mutant of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(10), 2703-2709. View Source
